Cas no 1368467-48-4 (2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro-)

2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro-, is a fluorinated heterocyclic compound featuring a benzopyran core with a reactive sulfonyl fluoride moiety at the 6-position. This structure makes it a valuable intermediate in medicinal chemistry and chemical biology, particularly for selective covalent modification of proteins via sulfur(VI) fluoride exchange (SuFEx) reactions. The dihydrobenzopyran scaffold enhances stability while maintaining reactivity, offering advantages in probe design and targeted covalent inhibitor development. Its sulfonyl fluoride group enables efficient conjugation under mild conditions, making it suitable for applications in activity-based protein profiling (ABPP) and fragment-based drug discovery. The compound’s balanced reactivity and selectivity contribute to its utility in precision bioconjugation strategies.
2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- structure
1368467-48-4 structure
Product Name:2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro-
CAS No:1368467-48-4
MF:C9H9FO3S
MW:216.229365110397
CID:6400480
PubChem ID:82471432
Update Time:2025-06-08

2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro-
    • 3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONYLFLUORIDE
    • 3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONYL FLUORIDE
    • EN300-727708
    • 1368467-48-4
    • Inchi: 1S/C9H9FO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2
    • InChI Key: IRXVSDZNRGPQLM-UHFFFAOYSA-N
    • SMILES: C1OC2=CC=C(S(F)(=O)=O)C=C2CC1

Computed Properties

  • Exact Mass: 216.02564348g/mol
  • Monoisotopic Mass: 216.02564348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.368±0.06 g/cm3(Predicted)
  • Boiling Point: 316.3±31.0 °C(Predicted)

2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-727708-1.0g
3,4-dihydro-2H-1-benzopyran-6-sulfonyl fluoride
1368467-48-4
1g
$0.0 2023-06-07

Additional information on 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro-

Comprehensive Overview of 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- (CAS No. 1368467-48-4)

2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- (CAS No. 1368467-48-4) is a specialized chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure and potential applications in the development of novel therapeutic agents. The sulfonyl fluoride functional group in this molecule makes it particularly interesting for its reactivity and potential as a building block in synthetic chemistry.

The molecular formula of 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- is C10H9FOS, and its molecular weight is approximately 208.23 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO). These solubility properties make it amenable to various chemical reactions and analytical techniques.

In recent years, the study of sulfonyl fluorides has expanded due to their versatile reactivity and potential in drug discovery. Sulfonyl fluorides are known for their ability to form stable intermediates in various chemical transformations, making them valuable reagents in the synthesis of complex molecules. For instance, 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- can be used as a precursor for the synthesis of sulfonamides and other functionalized derivatives, which are important classes of compounds in medicinal chemistry.

The benzopyran scaffold present in 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- is a well-known motif found in numerous natural products and bioactive compounds. This scaffold has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The combination of the benzopyran core with the sulfonyl fluoride functional group opens up new possibilities for the design of molecules with enhanced pharmacological profiles.

Recent research has focused on the use of sulfonyl fluorides as prodrugs or bioisosteres in drug development. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. The sulfonyl fluoride group can be designed to undergo specific transformations under physiological conditions, releasing active therapeutic agents with improved pharmacokinetic properties. For example, studies have shown that certain sulfonyl fluorides can be metabolized to release sulfonamides or other bioactive moieties with enhanced efficacy and reduced side effects.

In addition to its potential as a prodrug precursor, 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- has been explored for its utility in click chemistry reactions. Click chemistry is a powerful tool for the rapid assembly of complex molecules through highly selective and efficient reactions. The sulfonyl fluoride group can participate in click reactions with various nucleophiles, such as thiols and amines, leading to the formation of stable covalent bonds. This property makes 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- an attractive candidate for the synthesis of conjugates with therapeutic or diagnostic applications.

The safety profile of 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- is an important consideration in its use for pharmaceutical research. While detailed toxicological data may be limited for this specific compound, general guidelines for handling sulfonyl fluorides should be followed to ensure safe laboratory practices. Proper personal protective equipment (PPE) and ventilation should be used when working with this compound to minimize exposure risks.

In conclusion, 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- (CAS No. 1368467-48-4) is a promising chemical entity with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and reactivity make it a valuable tool for the synthesis of bioactive compounds and prodrugs. Ongoing research continues to explore new avenues for its use in drug discovery and development, highlighting its significance in the field.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司